SB-204990 - 154566-12-8

SB-204990

Catalog Number: EVT-282025
CAS Number: 154566-12-8
Molecular Formula: C18H22Cl2O5
Molecular Weight: 389.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SB-204990, chemically known as (3R,5S)-rel-5-[6-(2,4-Dichlorophenyl)hexyl]tetrahydro-3-hydroxy-2-oxo-3-furanacetic acid, is a cell-permeable γ-lactone prodrug. [] It serves as a precursor to SB-201076, a potent inhibitor of ATP citrate lyase (ACLY). [] This compound is primarily utilized in scientific research to investigate the role of ACLY in lipid metabolism and other cellular processes. [, , , , , , , , , ]

Chemical Reactions Analysis

The primary chemical reaction associated with SB-204990 is its conversion to the active ACLY inhibitor, SB-201076. [] This conversion likely involves enzymatic hydrolysis of the lactone ring within the body, releasing the active compound. [] Further research is needed to confirm the exact mechanism of this conversion and explore other potential reactions involving SB-204990.

Mechanism of Action

SB-204990 itself is a prodrug and does not directly inhibit ACLY. [] Upon administration, it is metabolized into SB-201076, which acts as a potent inhibitor of ACLY. [] ACLY catalyzes the conversion of citrate and Coenzyme A to acetyl-CoA and oxaloacetate in the cytoplasm. [, , ] By inhibiting ACLY, SB-201076 limits the availability of acetyl-CoA, a crucial building block for cholesterol and fatty acid synthesis. [, , , ] This inhibition ultimately leads to a decrease in lipid production and alters cellular metabolism. [, , , ]

Applications
  • Lipid Metabolism: SB-204990 effectively inhibits cholesterol and fatty acid synthesis in HepG2 cells and rat models, leading to a significant decrease in plasma cholesterol and triglyceride levels. [, ] This highlights its potential as a tool for studying lipid homeostasis and the development of hypolipidemic interventions. [, ]

  • Metabolic Reprogramming in Cancer: Research suggests that inhibiting ACLY using SB-204990 can induce synthetic lethality in KRas-driven cancer cells when combined with glutamine deprivation. [] This finding indicates a potential therapeutic strategy for targeting metabolic vulnerabilities in specific cancer types. []

  • Hematopoiesis: Studies using SB-204990 in hematopoietic stem cells (HSCs) demonstrate its influence on HSC lineage commitment, specifically promoting myeloid differentiation. [] This suggests its utility in investigating the role of ACLY in hematopoiesis and potential therapeutic applications for hematologic disorders. []

  • Pancreatic Beta Cell Function: Research indicates that ACLY reduction, potentially induced by SB-204990, plays a role in palmitate-induced apoptosis in pancreatic beta cells. [] This finding provides insights into the link between lipid metabolism and beta cell dysfunction in the context of type 2 diabetes. []

  • Kidney Function: Studies utilizing SB-204990 in mice models suggest that ACLY inhibition could be a potential therapeutic strategy for obesity-related renal injuries by attenuating ectopic lipid accumulation and subsequent inflammation in the kidneys. [, ]

  • Aging and Muscle Regeneration: Research using SB-204990 in mouse models suggests its potential role in modulating aging processes and promoting muscle regeneration, potentially through its impact on lipid metabolism and energy homeostasis. [, ]

SB-201076

  • Compound Description: SB-201076 is a potent ATP citrate lyase (ACLY) inhibitor with a Ki of 1 microM. [] It is the active metabolite of SB-204990. []
  • Relevance: SB-201076 is structurally related to SB-204990 and serves as its active metabolite. SB-204990 is a prodrug of SB-201076, meaning it is metabolized in the body to release the active inhibitor, SB-201076. []
  • Compound Description: Lovastatin is a marketed hypolipidemic drug that lowers plasma cholesterol levels by inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. [, ]
  • Relevance: Lovastatin, along with SB-204990, was used as a reference compound in studies investigating the hypolipidemic effects of ACLY inhibition in apolipoprotein E*3-Leiden transgenic mice. [, ] These studies aimed to compare the lipid-lowering efficacy and mechanisms of different classes of hypolipidemic agents, including statins like lovastatin and ACLY inhibitors like SB-204990.
  • Compound Description: Gemfibrozil is a marketed hypolipidemic drug belonging to the fibrate class. [, ] It primarily lowers plasma triglyceride levels. [, ]
  • Relevance: Gemfibrozil, similar to lovastatin, served as a reference compound alongside SB-204990 in studies evaluating their hypolipidemic effects in apolipoprotein E*3-Leiden transgenic mice. [, ] The studies focused on comparing the efficacy and mechanisms of these different drug classes in modulating lipid metabolism.
  • Compound Description: Aminooxyacetate is a transaminase inhibitor. [] Transaminases are enzymes involved in the transfer of amino groups, and their inhibition can impact cellular metabolism. []
  • Relevance: Researchers found that combining aminooxyacetate with SB-204990 created a synthetic lethality in KRas-driven cancer cells. [] This combination led to significant loss of cell viability and promoted apoptotic cell death, suggesting a potential therapeutic strategy for KRas-driven cancers. []

ETC-1002

  • Compound Description: ETC-1002 is an ACLY inhibitor. []
  • Relevance: ETC-1002 was one of the four ACLY inhibitors investigated in a study searching for potential treatments for obesity-related renal diseases. []
  • Compound Description: NDI-091143 is an ACLY inhibitor. []
  • Relevance: NDI-091143 was one of the four ACLY inhibitors investigated in a study searching for potential treatments for obesity-related renal diseases. []

BMS-303141

  • Compound Description: BMS-303141 is an ACLY inhibitor. [] It showed the highest affinity for ACLY amongst the four inhibitors tested. [] It reduced ACLY expression in the kidneys of db/db mice. []
  • Relevance: BMS-303141, along with three other ACLY inhibitors (SB-204990, ETC-1002, and NDI-091143), was evaluated as a potential treatment for obesity-related renal diseases. [] BMS-303141 was found to have the highest affinity for ACLY among the tested inhibitors. []

Potassium Hydroxycitrate

  • Compound Description: Potassium hydroxycitrate is an ACLY inhibitor. []
  • Relevance: Potassium hydroxycitrate, along with SB-204990 and bempedoic acid, were used to investigate the role of ACLY in aging and age-related diseases. [] These ACLY inhibitors were found to promote lipid accumulation in AML12 hepatocyte cultures and mouse liver. []

Bempedoic Acid

  • Compound Description: Bempedoic acid is an ACLY inhibitor. []
  • Relevance: Bempedoic acid, along with SB-204990 and potassium hydroxycitrate, were used to investigate the role of ACLY in aging and age-related diseases. [] These ACLY inhibitors were found to promote lipid accumulation in AML12 hepatocyte cultures and mouse liver. []

Palmitate

  • Compound Description: Palmitate is a saturated fatty acid that can induce pancreatic beta cell endoplasmic reticulum (ER) stress and apoptosis, contributing to the development of type 2 diabetes. []
  • Relevance: Researchers observed that palmitate treatment reduced ACLY protein levels in MIN6 cells, mouse islets, and human islets, similar to the effects observed with the ACLY inhibitor SB-204990. [] These findings suggest that palmitate's detrimental effects on beta cells might be mediated, in part, through the suppression of ACLY expression and activity. []

Properties

CAS Number

154566-12-8

Product Name

SB 204990

IUPAC Name

2-[(3S,5R)-5-[6-(2,4-dichlorophenyl)hexyl]-3-hydroxy-2-oxooxolan-3-yl]acetic acid

Molecular Formula

C18H22Cl2O5

Molecular Weight

389.3 g/mol

InChI

InChI=1S/C18H22Cl2O5/c19-13-8-7-12(15(20)9-13)5-3-1-2-4-6-14-10-18(24,11-16(21)22)17(23)25-14/h7-9,14,24H,1-6,10-11H2,(H,21,22)/t14-,18+/m1/s1

InChI Key

YTRNLFYTHYWDAU-KDOFPFPSSA-N

SMILES

C1C(OC(=O)C1(CC(=O)O)O)CCCCCCC2=C(C=C(C=C2)Cl)Cl

Solubility

Soluble in DMSO

Synonyms

+-(3R*,5S*)-3-carboxy-11-(2,4-dichlorophenyl)-3,5-dihydroxyundecanoic acid
SB 204990

Canonical SMILES

C1C(OC(=O)C1(CC(=O)O)O)CCCCCCC2=C(C=C(C=C2)Cl)Cl

Isomeric SMILES

C1[C@H](OC(=O)[C@]1(CC(=O)O)O)CCCCCCC2=C(C=C(C=C2)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.